molecular formula C7H3BrClIN2 B1443233 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-15-8

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1443233
CAS No.: 1305325-15-8
M. Wt: 357.37 g/mol
InChI Key: KPXPLYILWAAZFG-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogen-rich heterocyclic compound belonging to the pyrrolopyridine family. Its structure consists of a pyrrole ring fused to a pyridine ring at the [2,3-c] positions, with bromine, chlorine, and iodine substituents at positions 5, 7, and 3, respectively.

Properties

IUPAC Name

5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-5-1-3-4(10)2-11-6(3)7(9)12-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPLYILWAAZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(N=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223089
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-15-8
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Construction of the pyrrolo[2,3-c]pyridine core.
  • Selective halogenation at the 3-, 5-, and 7-positions.
  • Use of protecting groups to control regioselectivity during halogenation and cross-coupling reactions.

Stepwise Halogenation and Core Formation

A representative preparation method, adapted from closely related compounds such as 3-iodo-5-bromo-4,7-diazaindole and 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, involves the following key steps:

Step 1: Construction of the Pyrrolo[2,3-c]pyridine Core
  • Starting from substituted aminopyridines or aminopyrazines, the heterocyclic ring system is formed via cyclization reactions.
  • For example, 2-aminopyrazine undergoes bromination followed by cyclization with acetaldehyde in the presence of a strong base and N-heterocyclic carbene-palladium catalyst to form brominated diazaindole analogs.
Step 3: Iodination at the 3-Position
  • Iodination is typically performed using N-iodosuccinimide (NIS) as a mild iodinating agent, which selectively introduces iodine at the 3-position of the pyrrolo[2,3-c]pyridine ring.
  • Protection of the pyrrole nitrogen (e.g., tosylation) is often necessary to improve regioselectivity and yield during iodination and subsequent coupling reactions.

Detailed Preparation Protocol Example

A detailed synthetic route adapted from patent CN102627646A and literature is summarized below:

Step Reagents and Conditions Description Yield/Notes
1 2-Aminopyrazine + N-bromosuccinimide (NBS), DMSO, <15 °C Bromination to 2-amino-3,5-dibromopyrazine 87% yield; white/off-white crystals
2 2-Amino-3,5-dibromopyrazine + acetaldehyde + potassium tert-butoxide + NHC-Pd catalyst Cyclization to 5-bromo-4,7-diazaindole High yield; short reaction time
3 5-Bromo-4,7-diazaindole + N-iodosuccinimide (NIS) Iodination to 3-iodo-5-bromo-4,7-diazaindole Efficient iodination; regioselective
4 Selective chlorination (e.g., N-chlorosuccinimide) Introduction of chlorine at 7-position Requires optimization; mild conditions preferred

This approach benefits from low-cost raw materials, short reaction sequences, and high overall yields. The product is easily purified by recrystallization or chromatography.

Research Findings and Analysis

Catalysts and Reaction Conditions

  • The use of N-heterocyclic carbene-palladium (NHC-Pd) catalysts facilitates efficient cyclization and halogenation reactions with high selectivity and yield.
  • Temperature control during halogenation steps is critical to avoid polyhalogenation or decomposition; reactions are typically performed at or below room temperature.

Protecting Group Strategies

  • Protecting the pyrrole nitrogen with tosyl groups (tosylation) enhances regioselectivity during iodination and Suzuki coupling reactions, preventing unwanted side reactions.
  • Deprotection is achieved under alkaline conditions after halogenation or coupling steps.

Halogenation Selectivity

  • Sequential halogenation is necessary to install bromine, chlorine, and iodine at distinct positions.
  • Bromination is generally performed first due to the higher reactivity of the 5-position.
  • Iodination with NIS is mild and selective for the 3-position.
  • Chlorination at the 7-position requires careful reagent choice and reaction control to avoid affecting other halogen sites.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose Key Notes
Bromination N-Bromosuccinimide (NBS) DMSO, <15 °C Install bromine at 5-position High yield, controlled temperature
Cyclization Acetaldehyde, K-tert-butoxide, NHC-Pd catalyst Room temp to mild heating Form pyrrolo[2,3-c]pyridine core Efficient catalyst system
Iodination N-Iodosuccinimide (NIS) Room temp, mild solvent Introduce iodine at 3-position Requires N-protection for selectivity
Chlorination N-Chlorosuccinimide (NCS) or Cl2 Mild conditions Chlorine at 7-position Needs optimization for selectivity
Protection/Deprotection Tosyl chloride, NaH, alkaline hydrolysis Varies Control regioselectivity Essential for coupling reactions

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The positional arrangement of substituents and fusion sites in pyrrolopyridines significantly impacts their properties:

Positional Isomerism
  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0):
    • Substituents: Bromine (5), iodine (3).
    • Ring fusion: [2,3-b] (pyridine fused at positions 2 and 3 of pyrrole).
    • Key difference: The [2,3-b] fusion alters the electronic environment compared to [2,3-c], affecting dipole moments and binding interactions in biological systems .
Halogen Substitution Patterns
  • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5): Substituents: Bromine (5), chlorine (6). Molecular weight: 217.47 g/mol.
  • 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS ADE001123):
    • Substituents: Bromine (5), chlorine (2), iodine (3), phenylsulfonyl (1).
    • Molecular weight: 485.44 g/mol.
    • Key feature: The phenylsulfonyl group enhances stability but reduces solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Halogen Substituents Solubility (Predicted) LogP (Estimated)
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine 347.88 Br, Cl, I Low (DMSO/THF) ~3.5
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 322.93 Br, I Moderate (DCM) ~2.8
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 217.47 Br, Cl Moderate (EtOAc) ~2.1

Notes:

  • The target compound’s multiple halogens increase molecular weight and lipophilicity, reducing aqueous solubility compared to non-iodinated analogs .
  • Iodine’s polarizability enhances reactivity in Ullmann and Sonogashira couplings compared to bromine/chlorine .
Cross-Coupling Reactions
  • This compound: Iodine at position 3 is highly reactive in Pd-catalyzed couplings (e.g., Sonogashira, Suzuki). Bromine and chlorine at positions 5 and 7 allow sequential functionalization .
  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine :
    • Used in ethynylation reactions with 3-ethynylpyridine (75% yield) .
    • Lacks chlorine, limiting diversity in substitution patterns.
Functional Group Compatibility
  • N-Acylation and Reduction :
    • Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 183208-35-7) undergoes N-tosylation and Grignard additions, suggesting similar pathways for the target compound .

Biological Activity

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1305325-15-8) is a compound belonging to the pyrrolo[2,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrClIN2C_7H_3BrClIN_2 with a molecular weight of 357.37 g/mol. The compound features a bicyclic structure that is characteristic of many biologically active heterocycles.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor properties. A study demonstrated that compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds derived from the pyrrolo framework showed moderate to high cytotoxicity against ovarian and breast cancer cells while maintaining low toxicity toward non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of pyrrolo derivatives have also been investigated extensively. In particular:

  • Mycobacterium tuberculosis : Research indicated that certain pyrrolo derivatives possess activity against M. tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 0.15 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • In vitro Studies : Compounds similar to this pyrrolo derivative were shown to inhibit pro-inflammatory cytokines in cell models, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Deraeve et al. (2021)Evaluated the antimycobacterial activity of pyrrolo derivatives; identified compounds with MIC values <0.15 µM against M. tuberculosis .
Kalai et al. (2021)Assessed cytotoxicity of pyrrolo derivatives against ovarian and breast cancer cell lines; moderate cytotoxicity observed .
Pharmacological TestingDemonstrated significant anti-inflammatory effects in BV2 microglial cells using similar pyrrolo compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole and pyridine rings:

  • Halogen Substituents : The presence of halogens such as bromine and chlorine enhances the lipophilicity and bioactivity of the compound.
  • Amino Groups : Introduction of amino groups can significantly increase the binding affinity to biological targets.

Q & A

Q. What are the standard synthetic protocols for 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and what factors affect reaction efficiency?

The synthesis involves multi-step halogenation and cyclization strategies. Fischer indole cyclization in polyphosphoric acid constructs the pyrrolo[2,3-b]pyridine core, where reaction temperature and acid concentration critically influence cyclization efficiency . Subsequent halogenation (chlorination/iodination) requires controlled electrophilic conditions. For example, N-iodosuccinimide (NIS) in DMF at 0°C achieves selective iodination at position 3 (75% yield), while higher temperatures lead to di-iodinated byproducts . Purification via silica gel chromatography with heptane/ethyl acetate gradients isolates the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H NMR : Distinct aromatic proton signals between δ 8.0–8.4 ppm for pyridine and pyrrole rings, with NH protons appearing as broad singlets near δ 12.4 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~371.3 g/mol for C₇H₃BrClIN₂) with isotopic patterns reflecting bromine and chlorine .
  • X-ray crystallography : SHELXL software is widely used for structural validation, with halogen atoms showing characteristic bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) .

Q. How does the halogen substitution pattern influence the compound's physicochemical properties?

Halogens at positions 3, 5, and 7 significantly alter:

  • Lipophilicity : Iodine (3-position) increases logP compared to bromine or chlorine, affecting solubility .
  • Electron-withdrawing effects : Chlorine at position 7 enhances electrophilic aromatic substitution reactivity, facilitating further functionalization .
  • Crystal packing : Heavy halogens (Br, I) promote π-stacking interactions, as observed in X-ray structures of analogous derivatives .

Q. What are the common applications of pyrrolo[2,3-c]pyridine derivatives in pharmacological research?

These derivatives are explored as:

  • Proton pump inhibitors : Substitutions at position 7 (e.g., Cl) enhance reversible binding to H⁺/K⁺-ATPase, as seen in patented compounds with IC₅₀ values < 1 μM .
  • Kinase inhibitors : The iodinated scaffold serves as a core for targeting ATP-binding pockets in tyrosine kinases .

Advanced Research Questions

Q. What strategies can optimize regioselectivity during halogenation of pyrrolo[2,3-c]pyridine derivatives?

  • Directed ortho-metalation : A Boc group at position 1 directs bromination to position 5 via lithiation intermediates .
  • Electrophilic substitution control : Chlorination with SO₂Cl₂ in acetonitrile targets electron-rich positions (e.g., 7-Cl when 5-Br is present) .
  • Temperature modulation : Iodination at 0°C improves 3-iodo selectivity from 60% to 85% .

Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrrolopyridines?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning, common in halogen-rich crystals .
  • Halogen bonding analysis : Compare experimental C–X (X=Br, I) bond lengths (1.90–2.10 Å) with DFT-optimized structures to identify outliers .

Q. How do halogen substitutions at positions 3, 5, and 7 impact binding affinity in SAR studies?

  • Position 3 (iodine) : Enhances hydrophobic interactions in kinase binding pockets (e.g., 10-fold higher potency in JAK2 inhibition vs. non-iodinated analogs) .
  • Position 5 (bromine) : Balances steric bulk and electronic effects, optimizing IC₅₀ values in proton pump inhibition (0.2–0.5 μM) .
  • Position 7 (chlorine) : Reduces off-target effects by preventing metabolic oxidation at the pyrrole nitrogen .

Q. What are the limitations of current synthetic methods for introducing multiple halogens on this scaffold?

  • Competitive halogenation : Simultaneous Br/Cl/I introduction risks cross-reactivity; sequential halogenation (Br → Cl → I) improves control .
  • Acid sensitivity : Prolonged exposure to polyphosphoric acid during cyclization degrades the scaffold; reaction times < 6 hours are optimal .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Model transition states for Suzuki-Miyaura couplings, identifying favorable Pd(0) coordination sites (e.g., iodine at position 3 enhances oxidative addition) .
  • QSPR models : Correlate Hammett σ values of substituents with reaction yields (R² > 0.85 in aryl boronic acid couplings) .

Q. What experimental approaches analyze the stability of this compound under various storage conditions?

  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criterion: <5% impurity) .
  • Light sensitivity assays : Exposure to UV (254 nm) for 48 hours reveals photo-dehalogenation; amber vials reduce iodine loss by 90% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

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